molecular formula C8H15FO2 B13472416 4-Ethyl-2-fluorohexanoic acid

4-Ethyl-2-fluorohexanoic acid

Cat. No.: B13472416
M. Wt: 162.20 g/mol
InChI Key: MCPNEXSQVUAEJL-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluorohexanoic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethyl group at the fourth position and a fluorine atom at the second position on a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluorohexanoic acid can be achieved through several methods. One common approach involves the fluorination of 4-ethylhexanoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-ethylhexanoic acid in an appropriate solvent, such as acetonitrile, at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for the efficient and controlled introduction of the fluorine atom into the hexanoic acid chain, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-fluorohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as aldehydes or ketones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed:

    Oxidation: Aldehydes, ketones, or carboxylic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted hexanoic acid derivatives.

Scientific Research Applications

4-Ethyl-2-fluorohexanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of fluorinated compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-fluorohexanoic acid involves its interaction with specific molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and interaction with enzymes or receptors. This can lead to changes in metabolic pathways or inhibition of specific enzymes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    4-Ethylhexanoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Fluorohexanoic acid: Lacks the ethyl group, leading to variations in its physical and chemical behavior.

Properties

Molecular Formula

C8H15FO2

Molecular Weight

162.20 g/mol

IUPAC Name

4-ethyl-2-fluorohexanoic acid

InChI

InChI=1S/C8H15FO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

MCPNEXSQVUAEJL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C(=O)O)F

Origin of Product

United States

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